N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide
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Overview
Description
N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that includes a methoxy group, a methylpyridinyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. One common method involves the reaction of 3-methoxy-4-(4-methylpyridin-3-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities but has different functional groups and applications.
Quinolinyl-pyrazoles: Another class of compounds with similar heterocyclic structures but distinct pharmacological properties.
Uniqueness
N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-6-7-15-9-13(10)12-5-4-11(8-14(12)19-2)16-20(3,17)18/h4-9,16H,1-3H3 |
InChI Key |
YNGOPNUFKFDECR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)NS(=O)(=O)C)OC |
Origin of Product |
United States |
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